Sirtinol is a synthetic, cell-permeable dual inhibitor of the sirtuin class of NAD+-dependent histone deacetylases, specifically targeting SIRT1 and SIRT2 with in vitro IC50 values of approximately 131 μM and 38 μM, respectively . Unlike endogenous pan-sirtuin inhibitors such as nicotinamide, sirtinol does not inhibit class I or II histone deacetylases (HDACs) like HDAC1, offering a targeted approach for epigenetic modulation . The compound is supplied as a lyophilized powder that is highly soluble in anhydrous DMSO (up to 30 mg/mL), making it readily processable for in vitro cell-based assays . In procurement contexts, Sirtinol is primarily sourced as a benchmark dual-inhibitor to study p53 and tubulin acetylation, cellular senescence, and apoptosis in oncology and developmental biology models where highly selective single-isoform inhibitors are phenotypically insufficient [1].
Substituting Sirtinol with highly selective SIRT1 inhibitors (such as EX-527) or endogenous pan-inhibitors (like Nicotinamide) fundamentally alters assay outcomes and phenotypic responses [1]. While EX-527 boasts a higher binding affinity for SIRT1, its lack of SIRT2 inhibition means it typically only induces G1 cell cycle arrest rather than the full apoptotic cell death required in many oncology models [1]. Sirtinol’s dual inhibition of both SIRT1 and SIRT2 is strictly required to achieve simultaneous acetylation of p53 and α-tubulin, which triggers the complete apoptotic cascade [1]. Furthermore, attempting to use Nicotinamide as a cheaper generic substitute introduces severe off-target effects, including the inhibition of poly(ADP-ribose) polymerase (PARP), which confounds cell viability data [2]. Consequently, buyers must procure Sirtinol when the specific experimental objective is to model dual SIRT1/2-mediated apoptosis without PARP interference.
In comparative cell viability assays using MCF-7 breast carcinoma cells, Sirtinol demonstrates a critical phenotypic advantage over the highly selective SIRT1 inhibitor EX-527. While EX-527 effectively inhibits SIRT1, it fails to induce cell death or tubulin acetylation, resulting only in G1 cell cycle arrest [1]. In contrast, Sirtinol (at ≥50 μM) successfully inhibits both SIRT1 and SIRT2, leading to the simultaneous acetylation of p53 and α-tubulin, which is required to trigger complete apoptotic cell death[1].
| Evidence Dimension | Cell Fate and Apoptosis Induction |
| Target Compound Data | Sirtinol (≥50 μM): Induces p53/tubulin acetylation and complete cell death |
| Comparator Or Baseline | EX-527 (≥50 μM): Fails to induce cell death; causes only G1 cell cycle arrest |
| Quantified Difference | Qualitative shift from cell cycle arrest (EX-527) to complete apoptosis (Sirtinol) due to dual SIRT1/2 targeting |
| Conditions | MCF-7 breast carcinoma cell line, 24-hour treatment |
Buyers must select Sirtinol over EX-527 when the downstream application requires actual cell death and full p53 activation rather than mere cytostasis.
Salermide is a reverse-amide analog of Sirtinol often considered as an alternative dual inhibitor. However, in specific non-mammalian and autophagy-dependent models, such as Acanthamoeba encystation, Sirtinol provides superior quantitative suppression of cellular proliferation[1]. Sirtinol achieved an IC50 of 61.24 μM for proliferation inhibition, outperforming Salermide's IC50 of 82.54 μM [1]. Furthermore, Sirtinol more effectively suppressed cellulose synthase cleavage protein (CSCP) transcription to 20% of control levels, making it the preferred compound for studying encystation and autophagosome accumulation [1].
| Evidence Dimension | Inhibition of Cellular Proliferation (IC50) |
| Target Compound Data | Sirtinol: IC50 = 61.24 μM |
| Comparator Or Baseline | Salermide: IC50 = 82.54 μM |
| Quantified Difference | 25.8% lower IC50 (higher potency) for Sirtinol in proliferation suppression |
| Conditions | Acanthamoeba castellanii trophozoite growth assay, 48-hour incubation |
Researchers modeling autophagy and encystation should prioritize Sirtinol over its analog Salermide for more potent suppression of cell proliferation and target gene transcription.
Sirtinol's molecular structure includes a 2-hydroxy-1-naphthaldehyde moiety that imparts unique metal-binding properties and specific processability requirements. In aqueous buffers, Sirtinol undergoes slow hydrolytic decomposition, necessitating storage in anhydrous DMSO where it remains stable and soluble up to 30 mg/mL [1]. Notably, in 1:1 DMSO/neutral buffer mixtures, Sirtinol acts as a chelator, forming stable 1:1 complexes with Cu(II) at room temperature [1]. This distinct metal-binding capacity differentiates it from simpler SIRT inhibitors and must be accounted for in assay design.
| Evidence Dimension | Solution Stability and Complexation |
| Target Compound Data | Sirtinol: Forms stable 1:1 Cu(II) complexes; stable in anhydrous DMSO |
| Comparator Or Baseline | Baseline Aqueous Media: Induces slow hydrolytic decomposition |
| Quantified Difference | Complete saturation of Cu(II) binding at 1.0 equivalent in DMSO; degradation in pure water |
| Conditions | 1:1 mixtures of DMSO and 100 mM PIPES buffer (pH 7.4) at 25 °C |
Procurement and lab managers must ensure anhydrous DMSO is sourced alongside Sirtinol for stock preparation, and researchers can leverage its unique metal-binding traits for specialized chelation-dependent assays that standard SIRT inhibitors cannot support.
Sirtinol is the required choice for in vitro oncology assays where the goal is to induce p53-dependent apoptosis. Because highly selective SIRT1 inhibitors like EX-527 only trigger cell cycle arrest, Sirtinol's dual inhibition is necessary to fully acetylate p53 and tubulin, driving the cell into apoptosis[1].
In developmental and parasitology models, such as Acanthamoeba encystation, Sirtinol is preferred over its analog Salermide due to its superior IC50 (61.24 μM) for proliferation inhibition and its ability to drastically reduce CSCP transcription, leading to the accumulation of autophagosome-like structures [2].
Sirtinol is highly effective in combination therapies for drug resistance research. When used alongside 5-fluorouracil (FU), Sirtinol synergistically reduces breast cancer cell viability and colony formation more effectively than single-agent treatments, making it a benchmark compound for chemosensitization screening [3].